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The structure of 2-(aminomethyl)quinazolin-4(3H)-one contains a quinazolinone core, which is a privileged scaffold found in many biologically active molecules []. This suggests potential for 2-(aminomethyl)quinazolin-4(3H)-one to be investigated in various areas of scientific research, although specific studies are yet to be reported in detail. Here are some general possibilities:
Quinazolinones have been shown to possess kinase inhibitory activity []. Kinases are enzymes involved in regulating many cellular processes. Thus, 2-(aminomethyl)quinazolin-4(3H)-one could be explored as a potential inhibitor of specific kinases, which could be useful in understanding cellular signaling pathways or even in drug discovery efforts for diseases associated with dysregulated kinase activity.
The quinazolinone core has also been linked to various other biological activities, including anti-cancer and anti-inflammatory properties [, ]. 2-(Aminomethyl)quinazolin-4(3H)-one might be a candidate for investigation in these areas as well, but more research is needed.
2-(Aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolin-4(3H)-one core structure, which consists of a fused benzene and pyrimidine ring system, with an amino methyl group attached to the nitrogen atom at position 2. The molecular formula for this compound is C10H10N4O, and its systematic name reflects its functional groups and structural characteristics.
The quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the aminomethyl group enhances the potential for further functionalization, making it a valuable scaffold for drug development.
The chemical reactivity of 2-(aminomethyl)quinazolin-4(3H)-one is influenced by its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.
2-(Aminomethyl)quinazolin-4(3H)-one has been studied for its biological activities, particularly in relation to cancer treatment and enzyme inhibition. Research indicates that derivatives of quinazolin-4(3H)-one exhibit potent inhibitory effects on various tyrosine kinases, such as:
These compounds have shown promise as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Several methods have been developed for synthesizing 2-(aminomethyl)quinazolin-4(3H)-one:
The applications of 2-(aminomethyl)quinazolin-4(3H)-one extend across various fields:
Interaction studies involving 2-(aminomethyl)quinazolin-4(3H)-one focus on its binding affinity with target proteins, particularly kinases. Molecular docking studies have revealed that this compound can effectively bind to the active sites of CDK2 and EGFR, demonstrating competitive inhibition mechanisms. These studies help elucidate the structure-activity relationships that govern its biological efficacy .
Several compounds share structural similarities with 2-(aminomethyl)quinazolin-4(3H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Exhibits distinct pharmacological profiles compared to 2-(aminomethyl) derivative |
| Quinazolin-4(3H)-one | Lacks amino substituent | Serves as a parent structure for many derivatives |
| 7-Chloroquinazolin-4(3H)-one | Chlorine substitution at position 7 | Known for enhanced antimicrobial activity |
| 6-Methoxyquinazolin-4(3H)-one | Methoxy group at position 6 | Displays unique anti-inflammatory properties |
The uniqueness of 2-(aminomethyl)quinazolin-4(3H)-one lies in its specific amino functionalization, which enhances its potential as a kinase inhibitor and contributes to its diverse biological activities compared to other quinazolinones.